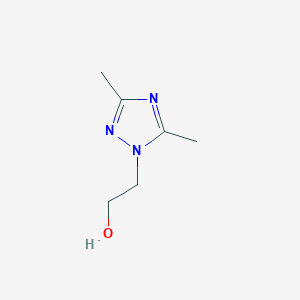
2-Aminoetil 2,3,4,6-tetra-O-acetil-alfa-D-mannopiranósido HCl
Descripción general
Descripción
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride is a synthetic derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of an aminoethyl group and multiple acetyl groups attached to the mannopyranoside structure. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities .
Aplicaciones Científicas De Investigación
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving carbohydrate metabolism and glycosylation processes.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride typically involves the acetylation of mannose followed by the introduction of the aminoethyl group. The process begins with the protection of the hydroxyl groups of mannose using acetyl groups. This is achieved by reacting mannose with acetic anhydride in the presence of a catalyst such as pyridine. The resulting tetra-O-acetyl-mannose is then reacted with 2-aminoethanol under acidic conditions to introduce the aminoethyl group, forming the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Mecanismo De Acción
The mechanism of action of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with various enzymes and receptors, influencing biological processes such as glycosylation and signal transduction. The acetyl groups can also modulate the compound’s solubility and stability, enhancing its effectiveness in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside hydrochloride
- 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside hydrochloride
- 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate
Uniqueness
2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride is unique due to its specific mannopyranoside structure and the presence of the aminoethyl group. This combination of features allows it to participate in unique chemical reactions and biological interactions that are not observed with other similar compounds.
Propiedades
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H/t12-,13-,14+,15+,16+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIQCVPXFEYMV-LRIGPCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)


methylamine](/img/structure/B1384693.png)
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)







